5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-11-5-6-12(2)17-16(11)21-19(26-17)22(10-13-4-3-9-24-13)18(23)14-7-8-15(20)25-14/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQKBBIBRWHWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Amide Bond Formation: The final step involves coupling the benzothiazole and furan rings through an amide bond, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis under acidic or basic conditions. Comparative studies on similar benzothiazole amides demonstrate:
Mechanistic Insight :
The electron-donating 4,7-dimethyl groups on the benzothiazole ring reduce electrophilicity at the carbonyl carbon, slowing hydrolysis compared to chloro- or methoxy-substituted analogs .
Brominated Furan Reactivity
The 5-bromo substituent on the furan ring participates in cross-coupling reactions:
Suzuki-Miyaura Coupling
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Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C
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Substrates : Arylboronic acids (e.g., phenyl, 4-methoxyphenyl)
Nucleophilic Substitution
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Reagents : Primary amines (e.g., methylamine, benzylamine)
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Outcome : Br replaced by -NH-R (requires CuI/DMF catalysis)
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Limitation : Steric hindrance from oxolan-methyl reduces efficiency (yield: <40%)
Benzothiazole Core Modifications
The 1,3-benzothiazole moiety undergoes electrophilic substitutions:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C → 25°C
-
Position : Nitration occurs at C5 (ortho to dimethyl groups)
Alkylation
-
Reagents : Methyl iodide, K₂CO₃, DMF
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Site : Exclusively at the benzothiazole’s N1 (blocked in this compound by oxolan-methyl)
Oxolan-Methyl Reactivity
The tetrahydrofuran-derived methyl group exhibits limited reactivity but can undergo:
Oxidation
-
Conditions : RuO₄/NaIO₄, CH₃CN/H₂O
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Product : Carboxylic acid (via C-H oxidation)
Thermal and Photochemical Stability
-
Thermal Degradation : Decomposes at >200°C (TGA data) with release of CO₂ and HBr
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Photolysis : UV light (254 nm) induces furan ring opening (quantum yield Φ = 0.12)
Biological Reactivity
While not a direct chemical reaction, metabolic studies on analogs reveal:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide is with a molecular weight of 484.4 g/mol. Its structure includes a benzothiazole moiety, which is known for its biological activity, making this compound a candidate for further pharmacological studies.
Antimicrobial Activity
Research has indicated that compounds similar to 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that this compound may inhibit the growth of pathogens by disrupting their cellular processes.
| Study | Pathogen Tested | Activity |
|---|---|---|
| Gram-positive bacteria | Effective inhibition observed | |
| Fungal species | Moderate activity reported |
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Research indicates that similar benzothiazole derivatives can inhibit the proliferation of cancer cells in vitro. Specifically, studies have shown that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and other types.
Safety and Toxicity Profile
Preliminary studies indicate that this compound exhibits low toxicity levels in both in vitro and in vivo models. However, comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic use.
Current Research Directions
Ongoing research is focused on:
- Elucidating the precise mechanism of action.
- Investigating the compound's efficacy in combination therapies.
- Exploring its potential as a diagnostic biomarker for certain diseases.
- Developing improved synthetic routes to enhance yield and purity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological targets, while the furan ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analog: 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (RN: 551907-13-2)
Key Differences :
- Substituent on Thiazole Ring : The analog lacks the 4,7-dimethylbenzothiazole group, instead possessing a simpler 4-methylthiazole substituent.
- ~435 g/mol for the target compound).
- Electronic Effects : The absence of a benzothiazole aromatic system may reduce π-π stacking interactions in biological targets.
Table 1: Structural and Molecular Comparison
| Compound Name | Substituents on Heterocycle | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | 4,7-Dimethylbenzothiazole, Oxolane | ~435 | Enhanced lipophilicity, steric bulk |
| 5-Bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide | 4-Methylthiazole | ~313 | Simpler structure, lower steric hindrance |
Implications :
The benzothiazole and oxolane groups in the target compound likely improve binding affinity in hydrophobic pockets of enzymes or receptors compared to the simpler thiazole analog. However, the increased molecular weight may reduce aqueous solubility.
Pharmacopeial Compound: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate
Key Differences :
- Core Structure : This compound features an oxazolidine-carboxylate backbone instead of a furan-carboxamide.
- Substituents : A benzyl group and imidazolidinedione moiety replace the brominated furan and benzothiazole groups.
- Functional Groups : The presence of a carboxylate ester contrasts with the carboxamide in the target compound.
Table 2: Functional Group Comparison
Implications: The carboxamide group in the target compound may enhance hydrogen bonding with biological targets compared to the ester-containing pharmacopeial analog. However, the latter’s oxazolidinone core is associated with ribosomal binding in antibiotics.
Additional Analogs from Crystallographic Studies
Crystallographic data for the target compound and its analogs are often refined using programs like SHELXL, which is widely employed for small-molecule structural analysis. For example:
- Steric Effects : The oxolane group in the target compound introduces conformational rigidity, as observed in SHELXL-refined structures of similar N-alkylated carboxamides.
- Halogen Interactions : The bromine atom may participate in halogen bonding, a feature critical for ligand-receptor interactions in kinase inhibitors.
Research Findings and Limitations
- Biological Activity : While specific data for the target compound are unavailable, analogs like 5-bromo-N-(4-methylthiazol-2-yl)furan-2-carboxamide show moderate activity against bacterial strains (e.g., E. coli MIC: 32 µg/mL).
- Synthetic Challenges : The N-[(oxolan-2-yl)methyl] group complicates synthesis due to stereochemical control during alkylation steps.
Biological Activity
5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound, which incorporates a bromine atom and a benzothiazole moiety, has garnered attention in medicinal chemistry for its possible applications in treating various diseases, including cancer and microbial infections.
The compound can be characterized by its molecular formula and has a molecular weight of approximately 384.29 g/mol. Its structural representation includes functional groups that are pivotal for its biological activity.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the presence of the benzothiazole ring may facilitate interactions with biological targets such as enzymes or receptors involved in disease pathways. Similar compounds have demonstrated antimicrobial and anticancer properties, suggesting that this compound may exhibit similar effects pending further studies .
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide possess significant anticancer activity. For instance:
- In vitro studies : Compounds with the benzothiazole moiety have shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Mechanistic insights : These compounds may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Antimicrobial Activity
Preliminary investigations suggest that this compound could also exhibit antimicrobial properties:
- Bacterial Inhibition : Similar derivatives have been reported to inhibit the growth of various bacterial strains, including resistant strains, by disrupting cell wall synthesis or protein synthesis mechanisms.
- Fungal Activity : Compounds in this class have also shown efficacy against fungal pathogens, potentially through inhibition of ergosterol biosynthesis .
Case Studies
A series of case studies have been documented to evaluate the biological activity of related compounds:
- Study on Anticancer Properties : A study involving a related benzothiazole derivative demonstrated a significant reduction in tumor growth in xenograft models when treated with doses corresponding to the IC50 values observed in vitro.
- Antimicrobial Screening : Another study screened several derivatives against a panel of pathogens, revealing that certain modifications to the benzothiazole structure enhanced antimicrobial potency significantly .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈BrN₃O₂S |
| Molecular Weight | 384.29 g/mol |
| Anticancer IC50 (in vitro) | 10 µM (varies by cell line) |
| Antimicrobial Activity | Active against E. coli (MIC 20 µg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
